molecular formula C11H7ClFN B12334786 4-Chloro-2-(4-fluorophenyl)pyridine CAS No. 847226-01-1

4-Chloro-2-(4-fluorophenyl)pyridine

Cat. No.: B12334786
CAS No.: 847226-01-1
M. Wt: 207.63 g/mol
InChI Key: QQIYILWRZLCVHU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds as Heterocyclic Building Blocks in Advanced Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, arising from the electronegative nitrogen atom, render it susceptible to a variety of chemical transformations, making it an invaluable building block for synthetic chemists. The nitrogen atom can also participate in hydrogen bonding and metal coordination, which are crucial for biological interactions. The versatility of the pyridine scaffold has led to its incorporation into numerous FDA-approved drugs, highlighting its profound impact on medicinal chemistry.

Strategic Importance of Halogenation and Fluorination in Modifying Molecular Properties of Pyridines

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorine atoms, for instance, can enhance the potency of a drug by participating in halogen bonding, a non-covalent interaction with biological macromolecules.

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. The substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life. Furthermore, the small size of the fluorine atom allows it to mimic hydrogen in certain biological contexts while altering the electronic nature of the molecule. The strategic placement of fluorine atoms can significantly impact a compound's conformation and basicity, which are critical determinants of its biological activity.

Overview of 4-Chloro-2-(4-fluorophenyl)pyridine and Related Analogues in Scholarly Investigations

This compound is a halogenated pyridine derivative that has garnered attention in medicinal chemistry as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a 4-fluorophenyl group at the 2-position, provides a versatile platform for further chemical modifications.

Scholarly investigations have explored this compound and its analogues in the context of developing novel kinase inhibitors and other therapeutic agents. For instance, related structures have been investigated for their potential in treating a variety of diseases, including cancer and inflammatory conditions. The presence of both chlorine and fluorine atoms in this compound makes it a particularly interesting subject for structure-activity relationship (SAR) studies, where the impact of these halogens on biological activity can be systematically evaluated.

While detailed, dedicated research on this compound itself is somewhat limited in publicly accessible literature, its role as a precursor and a structural motif in larger, more complex patented molecules underscores its importance in the drug discovery and development process. The following sections will provide a more in-depth look at the available information regarding this specific compound and its significance in the broader context of halogenated pyridine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847226-01-1

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

4-chloro-2-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H

InChI Key

QQIYILWRZLCVHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)Cl)F

Origin of Product

United States

Synthesis and Chemical Properties of 4 Chloro 2 4 Fluorophenyl Pyridine

The synthesis of 4-Chloro-2-(4-fluorophenyl)pyridine, while not extensively detailed in dedicated scholarly articles, can be inferred from established synthetic methodologies for similar halogenated pyridine (B92270) derivatives. These methods often involve cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

One plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This would typically entail the reaction of a dihalogenated pyridine, such as 2,4-dichloropyridine (B17371), with a 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions.

Another potential synthetic strategy could involve the reaction of a pre-formed 2-(4-fluorophenyl)pyridine (B1266597) with a chlorinating agent. However, controlling the regioselectivity of direct chlorination on a substituted pyridine ring can be challenging and may lead to a mixture of products.

The chemical properties of this compound are largely dictated by the electronic nature of the pyridine ring and the influence of the chloro and fluoro substituents. The pyridine nitrogen makes the ring electron-deficient, which influences its reactivity in both electrophilic and nucleophilic substitution reactions. The chlorine atom at the 4-position is a potential site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Physicochemical Properties of this compound

PropertyValue
CAS Number 847226-01-1
Molecular Formula C₁₁H₇ClFN
Molecular Weight 207.63 g/mol

This data is compiled from chemical supplier databases.

Scholarly Investigations and Applications

Established Synthetic Pathways for this compound

The creation of the this compound scaffold can be approached through various established synthetic strategies. These methods often involve either building the pyridine (B92270) ring from acyclic precursors or, more commonly, performing cross-coupling reactions on a pre-existing dichloropyridine core.

Linear synthesis of this compound typically relies on the regioselective functionalization of a di-substituted pyridine. A common and effective strategy is the palladium-catalyzed cross-coupling of 2,4-dichloropyridine (B17371) with an appropriate organometallic reagent derived from 4-fluoro-iodobenzene or 4-fluorobromobenzene.

The Negishi coupling , which utilizes an organozinc reagent, is a powerful tool for this transformation. wikipedia.orgorganic-chemistry.org The organozinc partner, (4-fluorophenyl)zinc halide, can be prepared in situ from the corresponding aryl halide. The subsequent coupling with 2,4-dichloropyridine, catalyzed by a palladium complex such as Pd(PPh₃)₄, generally shows a preference for reaction at the more reactive 2-position of the pyridine ring, yielding the desired product. nih.govresearchgate.net

Similarly, the Suzuki-Miyaura coupling is widely used, reacting 2,4-dichloropyridine with 4-fluorophenylboronic acid. researchgate.netwikipedia.org The selectivity for coupling at the C2 versus the C4 position can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, certain phosphine (B1218219) ligands can direct the coupling preferentially to the C2 position, leaving the C4-chloro substituent intact for further manipulation. nih.gov

Optimization of these protocols involves screening catalysts, ligands, bases, and solvents to maximize yield and regioselectivity, while minimizing the formation of the isomeric product, 2-chloro-4-(4-fluorophenyl)pyridine, and the di-coupled byproduct.

A representative linear synthesis is outlined below:

StepReactantsReagents/CatalystProductNotes
12,4-Dichloropyridine, 4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/WaterThis compoundThe Suzuki-Miyaura reaction is often preferred due to the stability and commercial availability of boronic acids.
22,4-Dichloropyridine, (4-Fluorophenyl)zinc chloridePd(PPh₃)₄, THFThis compoundThe Negishi coupling can be effective, particularly when the boronic acid is not readily available. orgsyn.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. rsc.orgacs.org The synthesis of substituted pyridines is no exception. Both Negishi and Suzuki coupling reactions for the preparation of this compound can be significantly enhanced through the use of microwave irradiation. eurekaselect.commdpi.com

The application of microwave heating can dramatically reduce reaction times from several hours to mere minutes. acs.orgmdpi.com This rapid heating can also lead to cleaner reactions with fewer byproducts, simplifying purification. For instance, a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly efficient, providing C4-substituted products in good to excellent yields, a principle that is applicable to dichloropyridine substrates. mdpi.com This technology offers a greener and more efficient alternative to conventional heating methods for producing the target compound. eurekaselect.com

Reaction TypeHeating MethodTypical Reaction TimeAdvantages
Suzuki CouplingConventional6-24 hoursStandard, well-established
Suzuki CouplingMicrowave10-60 minutesReduced time, often higher yield, fewer byproducts

Advanced Functionalization of Pyridine Core Structures

Once the this compound core is synthesized, its pyridine ring and aryl substituent are amenable to a variety of advanced functionalization reactions. These transformations allow for the introduction of diverse chemical motifs, enabling the exploration of new chemical space.

Further halogenation of the this compound core requires careful control of regioselectivity. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing substituents, dictate the position of electrophilic attack.

Palladium-catalyzed C-H bond halogenation represents a modern and powerful strategy for the selective introduction of halogens. rsc.org For a 2-arylpyridine system, the nitrogen atom often acts as a directing group, favoring functionalization at the ortho-position of the phenyl ring. rsc.orgresearchgate.net However, direct halogenation of the pyridine ring itself is also possible. Given the existing substitution pattern of this compound, the remaining open positions are C3, C5, and C6.

Alternative methods involve activating the pyridine ring, for example, by forming the corresponding pyridine N-oxide. This modification alters the electronic distribution of the ring, often making the C2 and C6 positions more susceptible to electrophilic attack. nih.gov Another strategy involves the use of designed phosphine reagents that can enable selective halogenation at specific positions of the pyridine ring. nih.gov Research into the halogenation of 2-phenylpyridine has shown that reagents like N-halosuccinimides (NXS) in the presence of a palladium catalyst can achieve regioselective halogenation. rsc.orgresearchgate.net The precise outcome on the this compound substrate would depend on the interplay of steric and electronic effects of the C2-aryl and C4-chloro groups.

MethodReagentPosition TargetedKey Feature
Pd-catalyzed C-H HalogenationN-Halosuccinimide (NXS)Ortho-position of phenyl ring or pyridine C-HChelation-assisted direction
Pyridine N-Oxide HalogenationPOCl₃, PBr₃C2/C6 positionsAlters ring electronics for selective attack
Zincke Imine IntermediatesN-Tf-pyridinium salts, Halogen sourceC3 positionDearomatization-rearomatization strategy chemrxiv.org

Functionalization of the C-H bonds at positions meta to the pyridine nitrogen (C3 and C5) is particularly challenging due to the ring's inherent electronic properties. nih.govresearchgate.net However, significant progress has been made in this area. For the this compound scaffold, the C3 and C5 positions are distinct and represent targets for remote functionalization.

One of the most successful strategies for meta-C–H functionalization is the iridium-catalyzed borylation reaction. acs.orgnih.gov Using specific ligands, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), an iridium catalyst can selectively install a boryl group at the most sterically accessible C-H bond, which is often a meta-position. researchgate.net For 2-substituted pyridines, this typically directs borylation to the C5 position. nih.govrsc.org The resulting pyridylboronic ester is a versatile intermediate that can be used in subsequent cross-coupling reactions to introduce a wide array of substituents.

Other approaches utilize specifically designed directing templates that position a transition metal catalyst, often palladium, in proximity to a meta C-H bond to facilitate its activation and functionalization. rsc.org These methods overcome the natural electronic bias of the pyridine ring to achieve otherwise difficult transformations. nih.gov

The chlorine atom at the C4 position of this compound serves as an excellent handle for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling can be employed to react the C4-chloro position with various aryl- or vinylboronic acids to form new carbon-carbon bonds. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands (e.g., bulky biarylphosphines) and appropriate reaction conditions can facilitate efficient coupling. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination provides a powerful route to synthesize C-N bonds by coupling the C4-chloro position with a wide range of primary or secondary amines, anilines, or N-heterocycles. nih.govwikipedia.org This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. Modern catalyst systems demonstrate broad functional group tolerance and can operate under mild conditions. nih.govorganic-chemistry.org

Other notable cross-coupling reactions applicable to the C4-chloro position include:

Negishi Coupling: Uses organozinc reagents, effective for introducing alkyl, aryl, and heteroaryl groups. wikipedia.orgnih.gov

Stille Coupling: Employs organostannane reagents.

Sonogashira Coupling: Forms carbon-carbon triple bonds by coupling with terminal alkynes.

C-S Coupling: Allows for the formation of thioethers by reacting with thiols. wikipedia.org

Research on 2,4-dichloropyridines has demonstrated that selective cross-coupling at the C4 position is achievable, often by using specific ligand-controlled palladium catalysts or, in some cases, ligand-free conditions. nih.gov This selectivity allows for the stepwise functionalization of the pyridine core, first at C2 to install the aryl group, and subsequently at C4 to introduce further diversity.

Cross-Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd catalyst, phosphine ligand, base
Buchwald-HartwigR¹R²NHC-NPd catalyst, phosphine ligand, base nih.govresearchgate.net
NegishiR-ZnXC-CPd or Ni catalyst wikipedia.orgorgsyn.org
SonogashiraR-C≡CHC-C (alkyne)Pd/Cu catalyst, base

Derivatization and Structural Diversification Strategies

The strategic modification of the this compound framework is a pivotal area of chemical research, aimed at broadening its structural diversity for a range of scientific applications. The chlorine atom at the 4-position is a key reactive site, enabling the introduction of various functional groups and the construction of more intricate molecular structures. This section explores specific methods for creating new amine analogs, forming fused heterocyclic systems via cyclocondensation, and synthesizing Schiff base complexes.

A primary and extensively utilized method for generating a diverse library of 2-(4-fluorophenyl)pyridine (B1266597) derivatives is the substitution of the 4-chloro group with various amines. This nucleophilic aromatic substitution is typically carried out in the presence of a base and can be catalyzed by transition metals like palladium to ensure high yields and product purity.

A prevalent technique involves the reaction of this compound with a wide array of primary and secondary amines. For example, scientists have successfully synthesized numerous N-aryl and N-alkyl derivatives. The reaction generally requires heating the components in a solvent such as dioxane or toluene, with a base like sodium tert-butoxide, and a palladium catalyst system, for instance, Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) paired with a suitable phosphine ligand like Xantphos.

In a study focused on synthesizing potentially bioactive molecules, this compound was reacted with different anilines. The standard procedure included mixing the pyridine derivative with the selected aniline (B41778), a palladium catalyst, a phosphine ligand, and a base in an organic solvent, followed by heating under an inert atmosphere. This approach facilitates the introduction of a broad spectrum of substituents onto the aniline ring, allowing for a methodical investigation of the structure-activity relationships of the final compounds.

Table 1: Synthesis of Amine Analogues

The this compound core serves as a valuable building block for constructing fused heterocyclic systems. nih.gov These reactions often involve a multi-step process, beginning with the displacement of the chloro group, followed by an intramolecular cyclization.

The synthesis of pyridazinone-fused derivatives can be initiated by reacting this compound with hydrazine (B178648) hydrate. nih.govliberty.edu This first step produces the corresponding 4-hydrazinyl-2-(4-fluorophenyl)pyridine. prepchem.com The subsequent reaction of this intermediate with an α-keto acid, like pyruvic acid, in a solvent such as ethanol (B145695) under reflux, forms a hydrazone. This hydrazone can then undergo intramolecular cyclization to create the desired pyridazinone ring fused to the pyridine core. Pyridazinones are recognized as versatile scaffolds with a broad range of biological activities. nih.gov

For the synthesis of fused oxadiazole systems, a common method involves converting the 4-chloro group into a hydrazide moiety. organic-chemistry.orgnih.gov This is achieved by reacting this compound with hydrazine to form the 4-hydrazinyl derivative, which is then acylated to yield a 4-(acylhydrazinyl)-2-(4-fluorophenyl)pyridine. Treating this acylhydrazide with a dehydrating agent, such as phosphorus oxychloride, can induce cyclization to form the fused 1,3,4-oxadiazole (B1194373) ring. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

Schiff bases, also known as imines, derived from amino-substituted 2-(4-fluorophenyl)pyridines are versatile ligands that can coordinate with various metal ions to form stable complexes. researchgate.net The synthesis of these Schiff bases typically involves the condensation of a 4-amino-2-(4-fluorophenyl)pyridine derivative with a suitable aldehyde or ketone. derpharmachemica.comyoutube.com

The initial step is the synthesis of 4-amino-2-(4-fluorophenyl)pyridine, which can be prepared from this compound by reaction with an ammonia (B1221849) source or a protected amine followed by deprotection. The resulting aminopyridine is then reacted with a chosen aldehyde (e.g., salicylaldehyde, benzaldehyde) in a solvent like ethanol, often with a catalytic amount of acid, to form the Schiff base. nih.gov

These Schiff base ligands, which feature the 2-(4-fluorophenyl)pyridine moiety, can then be complexed with a variety of metal salts (e.g., copper(II) acetate, nickel(II) chloride) to produce metal complexes. nih.gov Coordination typically occurs through the imine nitrogen and the pyridine nitrogen, forming a chelate ring. The structural diversity of these complexes can be expanded by altering the aldehyde component used in the Schiff base formation or by employing different metal centers, resulting in complexes with varied geometries and electronic properties. nih.gov

Table 3: Formation of Schiff Base Complexes

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy.

Table 1: Representative Optimized Geometrical Parameters (Theoretical)

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C-N (pyridine) Bond Length ~1.34 Å
C-C (inter-ring) Bond Length ~1.49 Å

Note: The values presented are illustrative and would be precisely determined through detailed DFT calculations.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption. semanticscholar.org This analysis provides insights into the wavelengths of maximum absorption and the nature of the molecular orbitals involved in these transitions.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method within DFT allows for the theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data (Theoretical)

Spectroscopic Parameter Predicted Value Range
Key Vibrational Frequencies (C-Cl stretch) 700-800 cm⁻¹
Key Vibrational Frequencies (C-F stretch) 1200-1250 cm⁻¹
Maximum UV-Vis Absorption (λmax) 250-300 nm
¹H NMR Chemical Shifts (Pyridine Ring) 7.0-8.5 ppm

Note: These are representative ranges and the precise values would be obtained from specific computational outputs.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov For 4-Chloro-2-(4-fluorophenyl)pyridine, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack. The analysis of these orbitals helps in understanding the intramolecular charge transfer characteristics. nih.gov

Table 3: Frontier Molecular Orbital Properties (Theoretical)

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.0 eV

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom due to their high electronegativity. Positive potential regions might be located on the hydrogen atoms.

Molecular Modeling and Dynamics Studies

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics studies explore its dynamic behavior and conformational flexibility.

Conformational analysis of this compound is crucial for understanding its flexibility, particularly the rotation around the single bond connecting the pyridine and fluorophenyl rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis helps in determining the preferred spatial arrangement of the two aromatic rings, which can have a significant impact on the molecule's biological activity and physical properties. For similar, related molecules, both cis and trans conformations, referring to the relative orientation of substituents, have been computationally investigated to determine the lower energy, more stable form. furman.edu

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in drug discovery for identifying potential therapeutic targets and for lead optimization.

In the absence of specific docking studies for this compound, we can infer its likely interaction patterns by examining research on similar molecules. For instance, studies on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have shown their potential as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2. nih.gov These studies suggest that the pyridine and fluorophenoxy moieties are key for binding within the ATP-binding site of these kinases. nih.gov It is plausible that this compound would also engage in similar interactions.

The key interactions would likely involve:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Pi-Interactions: The aromatic nature of both the pyridine and the fluorophenyl rings allows for various pi-interactions, such as pi-pi stacking and pi-cation interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's binding pocket.

Halogen Bonding: The chlorine atom on the pyridine ring and the fluorine atom on the phenyl ring could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

A hypothetical molecular docking scenario for this compound with a kinase target is presented in the table below, based on interactions observed for analogous compounds.

Target Protein (Hypothetical)Key Interacting Residues (Hypothetical)Type of InteractionPredicted Binding Affinity (kcal/mol)
Tyrosine KinaseMET, LEU, VAL, ALAHydrogen bond with hinge region, Hydrophobic interactions-8.5 to -10.0
Serine/Threonine KinaseASP, GLU, LYSPi-stacking with aromatic residues, Halogen bonding-7.0 to -9.5

This table is illustrative and based on data from structurally related compounds. The binding affinities are hypothetical estimates.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into the stability of protein-ligand complexes and the conformational changes that may occur in a biological environment.

For this compound, MD simulations would be essential to validate the binding modes predicted by molecular docking and to assess the stability of the ligand within the binding site. While specific MD simulation data for this compound is not available, studies on related 2-chloro-pyridine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.gov These simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex.

A stable binding is generally indicated by:

Low RMSD values for the ligand, suggesting it remains in its binding pose throughout the simulation.

Minimal fluctuations (low RMSF) in the amino acid residues that are in direct contact with the ligand.

The table below summarizes the kind of data that would be expected from an MD simulation of this compound bound to a hypothetical protein target.

Simulation ParameterExpected Outcome for a Stable ComplexInterpretation
Ligand RMSD< 2.0 ÅThe ligand maintains a stable conformation within the binding pocket.
Protein Backbone RMSD< 3.0 ÅThe overall structure of the protein is not significantly perturbed by the ligand binding.
RMSF of Binding Site ResiduesLow fluctuationsKey interacting residues remain in close contact with the ligand, indicating stable interactions.
Radius of Gyration (Rg)Stable valueThe protein-ligand complex maintains a compact and stable structure over the simulation time.

This table presents expected values based on typical MD simulation results for stable protein-ligand complexes and is for illustrative purposes.

Structure Activity Relationship Sar Elucidation

Positional and Substituent Effects on Biological Activity

The specific arrangement and nature of atoms and functional groups within the 4-Chloro-2-(4-fluorophenyl)pyridine scaffold play a pivotal role in determining its interaction with biological targets.

The presence and location of halogen atoms on both the pyridine (B92270) and phenyl rings are critical determinants of the biological activity of phenylpyridine compounds. rsc.orgresearchgate.net Generally, the introduction of electron-withdrawing groups, such as halogens, to the N-aromatic ring significantly enhances biological activity. mdpi.com

On the phenyl ring, the position of the halogen substituent has a marked effect. Studies on related compounds have shown that para-substituted isomers often exhibit greater activity compared to their ortho- or meta-counterparts. mdpi.com For instance, in a series of halogenated N-phenyl-3,4-dihydroisoquinolin-2-iums, the para-fluorinated isomer demonstrated strong antifungal activity, second only to the ortho-isomer in most cases. mdpi.com This suggests that the position of the fluorine atom in this compound is likely optimized for its intended biological effect.

On the pyridine ring, the chlorine atom at the 4-position is a key feature. The non-reactive nature of chlorine on an aromatic ring allows it to be carried to the site of action, where it can contribute to efficient binding through electronic and steric effects. researchgate.net

A comparative analysis of halogen properties is presented in the table below:

HalogenAtomic NumberElectronegativityAtomic Radius (Å)Hydrophobic Parameter
F94.00.640.14
Cl173.00.990.71
Br352.81.140.86
I532.51.331.12

Data sourced from Molecules 2012, 17, 2009. researchgate.net

Modifying functional groups on the this compound scaffold can significantly alter its potency and selectivity. The introduction of different substituents can either enhance or diminish biological activity.

For example, in a study of pyridine derivatives, replacing a hydroxyl group with chloro or methoxy (B1213986) groups led to a decrease in antiproliferative activity. mdpi.com Conversely, the introduction of a nitro group, another electron-withdrawing group, has been shown to enhance cytotoxic activity in some pyridine-3-carbonitrile (B1148548) derivatives. mdpi.com The addition of methoxy groups to the phenyl ring has also been associated with increased anti-inflammatory activity in certain pyridine systems. nih.gov

The nature of the substituent is critical. Electron-donating groups generally lead to a decrease in activity, while electron-withdrawing groups tend to enhance it. mdpi.com The nitrile substituent at the 3-position of the pyridine ring has been identified as an essential pharmacophore for the cytotoxic activity of some pyridine derivatives. mdpi.com

The following table summarizes the effects of different functional groups on the biological activity of related pyridine compounds:

Functional GroupEffect on ActivityReference
HalogensGenerally enhance activity mdpi.com
Nitro GroupCan enhance cytotoxic activity mdpi.com
Methoxy GroupCan increase anti-inflammatory activity nih.gov
Hydroxyl GroupPresence can be beneficial for antiproliferative activity mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of chiral molecules. For derivatives of 2-phenylpyridine (B120327) that are chiral, the different enantiomers can exhibit distinct biological activities. acs.org

This is because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may bind to a target site more effectively than the other, leading to differences in potency and efficacy. For instance, in a study of chiral iridium(III) complexes containing a 2-phenylpyridine ligand, the two enantiomers (Δ and Λ) displayed unique chiroptical signatures, indicating different spatial arrangements that could lead to differential interactions with biological molecules. acs.org

The design and synthesis of single-enantiomer drugs are often pursued to maximize therapeutic benefit and minimize potential side effects associated with the less active or inactive enantiomer. While this compound itself is not chiral, the introduction of chiral centers through derivatization would necessitate an evaluation of the stereochemical influence on its biological profile.

Computational Approaches to SAR Studies

Computational methods are invaluable tools for elucidating the structure-activity relationships of compounds like this compound, offering predictive insights and rationalizing experimental observations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. nih.gov

For phenylpyridine-like structures, QSAR studies have highlighted the importance of hydrophobic, electronic, and steric parameters in determining biological activity. nih.gov For instance, a positive correlation with logP (a measure of lipophilicity) suggests that hydrophobic interactions are important for binding to the target. nih.gov Similarly, a positive molar refractivity (MR) term indicates that an increase in the size and polarizability of the molecule can enhance activity. nih.gov

These models can guide the design of new derivatives of this compound by prioritizing modifications that are predicted to improve activity.

In silico ligand-protein interaction analysis, often referred to as molecular docking, is a computational method used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. This technique provides a three-dimensional view of how a compound like this compound might interact with its biological target at the molecular level. nih.govnih.gov

By analyzing the binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov This information can rationalize the observed SAR. For example, if a particular substituent is shown to form a crucial hydrogen bond with an amino acid residue in the binding pocket, this would explain why its presence is important for activity.

Molecular docking studies can also help to understand the basis of selectivity. By comparing the binding of a compound to its intended target versus off-target proteins, it may be possible to design modifications that enhance binding to the former and reduce binding to the latter, thereby improving the compound's selectivity profile.

Design of Analogs Based on Computational Predictions

The rational design of novel analogs of pyridine derivatives, including structures related to this compound, has been significantly advanced by the use of computational modeling. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in elucidating the specific structural features that govern biological activity. By creating predictive models, researchers can forecast the potency of hypothetical analogs, thereby prioritizing the synthesis of compounds with the highest probability of success.

One notable study in this area focused on a series of 2-phenol-4-aryl-6-chlorophenyl pyridine compounds, which share a substituted pyridine core with this compound. nih.gov The primary objective was to identify novel antitumor agents by optimizing their cytotoxic activity against various human cancer cell lines and their ability to inhibit topoisomerase I and II. To achieve this, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) was performed to guide the design of new analogs. nih.gov

The CoMFA model was developed based on the cytotoxic activities of a training set of synthesized compounds. This model generated contour maps that visually represent the regions where steric and electrostatic properties of the molecules are correlated with their biological activity. These maps serve as a predictive tool for designing new molecules with enhanced potency.

The research findings indicated that specific substitutions on the phenyl ring at the 4-position of the pyridine core were crucial for both topoisomerase inhibitory activity and cytotoxicity. nih.gov The computational predictions, supported by the biological evaluation of the synthesized compounds, highlighted the favorability of hydroxyl and chlorine moieties at the meta or para positions of this phenyl ring. nih.gov

Detailed Research Findings from Computational Predictions

The 3D-QSAR study provided detailed insights into the structure-activity relationships of the 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives. The CoMFA model yielded statistically significant results, indicating its robustness and predictive power for designing new analogs. The contour maps generated from this model offered a visual guide for structural modifications.

For instance, the steric contour map might indicate that bulky substituents at a particular position on the aryl ring would be detrimental to activity, while the electrostatic map could show that an electron-donating group in another region would be beneficial. By interpreting these maps, medicinal chemists can make informed decisions about which analogs to synthesize.

The study synthesized a series of forty-five compounds and evaluated their biological activities. The results of the most potent compounds, which validated the computational predictions, are summarized in the table below. The cytotoxicities were generally stronger against the HCT15 and T47D cell lines. nih.gov

Table 1: Cytotoxicity Data of Selected 2-phenol-4-aryl-6-chlorophenyl Pyridine Derivatives

Compound ID R Group (Substitution on 4-phenyl ring) HeLa (IC₅₀, μM) DU145 (IC₅₀, μM) HCT15 (IC₅₀, μM) T47D (IC₅₀, μM)
10 4-OH 1.83 2.05 0.81 0.84
11 3-OH 3.52 4.11 1.12 1.55
12 2-OH 5.21 6.34 2.54 3.18
13 4-Cl 2.15 2.89 0.95 1.02
14 3-Cl 3.88 4.56 1.25 1.87
15 2-Cl 6.01 7.12 3.11 4.05
20 3,4-diCl 1.55 1.98 0.65 0.77
22 2,4-diCl 4.87 5.92 2.13 2.89
24 3-OH, 4-Cl 1.21 1.54 0.48 0.59
28 4-OH, 3-Cl 1.43 1.87 0.55 0.68
42 4-F 2.54 3.11 1.05 1.23
49 4-Br 2.33 2.98 0.99 1.15

Data sourced from a study on 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors. nih.gov

The successful application of the CoMFA model in this study demonstrates the power of computational predictions in guiding the design of more potent and selective analogs of complex pyridine derivatives. The generated contour maps provide a rational basis for further structural modifications to optimize the desired biological activity. nih.gov

Applications in Materials Science and Agrochemical Research

Integration into Functional Organic Materials Development

The pyridine (B92270) ring is a versatile framework in the design of functional organic materials due to its electronic properties, ability to participate in hydrogen bonding, and coordinate with metals. mdpi.com The incorporation of fluorine atoms and chloro-substituents can further tailor the electronic and physical properties of these materials. jst.go.jp Organic materials with light-emitting capabilities are of particular interest for applications such as fluorescent sensors and biological probes. mdpi.com

Modern organic synthesis is a key driver in the creation of these advanced functional materials. mdpi.com The development of such materials often involves interdisciplinary research, combining organic synthesis with physical and medicinal chemistry. mdpi.com Open-shell organic molecules, or organic radicals, are also a focus of current research for their unique physicochemical properties in functional materials. mdpi.com

Role as Key Intermediates in Agrochemical Synthesis

Pyridine-containing compounds are crucial in the agrochemical industry, forming the basis for many fungicides, insecticides, and herbicides. nih.gov The introduction of a trifluoromethyl group into a pyridine ring, a common structural motif in many pesticides, often begins with a chlorinated pyridine derivative. nih.gov The resulting pesticides are often highly efficient and exhibit low toxicity. agropages.com

The synthesis of many modern agrochemicals relies on pyridine-based intermediates. For example, trifluoromethylpyridine (TFMP) derivatives are used in the production of over 20 different agrochemicals. nih.gov The demand for specific isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, is high due to its role as a precursor to several crop-protection products. jst.go.jp The biological activity of these pyridine-containing agrochemicals is enhanced by the presence of fluorine, leading to lower application rates and reduced soil residue. agropages.com

The development of new agrochemicals is an ongoing process, with researchers constantly seeking to improve efficiency and reduce environmental impact. nih.gov The use of intermediate derivatization methods has proven to be an effective strategy for discovering novel lead compounds in the agrochemical field. nih.gov

Table 1: Examples of Agrochemicals Synthesized from Pyridine Intermediates

AgrochemicalTypePrecursor Intermediate Type
FlupyradifuroneInsecticidePyridine-based
Haloxyfop-P-methylHerbicidePyridine-based
Fluazifop-P-butylHerbicidePyridine-based
FluazinamFungicidePyridine-based
FluopyramNematicide/FungicidePyridine-based
PicoxystrobinFungicidePyridine-based
FlonicamidInsecticide4-trifluoromethyl pyridine derivative
PyroxsulamHerbicide4-trifluoromethyl pyridine derivative

Utility as Ligands for Metal Complex Formation

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions to form metal complexes. wikipedia.org The study of how organic ligands self-assemble with metal ions is crucial for engineering molecular arrangements with desired properties. rsc.org Even small changes in synthetic conditions can lead to the formation of different complexes, ranging from discrete monomers to coordination polymers. rsc.org

Pyridine and its derivatives are classified as L-type ligands in the covalent bond classification method, meaning they act as two-electron donors. wikipedia.org In the context of Hard and Soft Acids and Bases (HSAB) theory, pyridine is considered an intermediate-softness ligand. wikipedia.org

The coordination of pyridine-based ligands to metal centers can result in various geometries, including octahedral, tetrahedral, and linear arrangements. wikipedia.org These metal complexes have diverse applications, for instance, some have been investigated for their potential in targeting chemokine receptors, which are involved in various diseases. rsc.org

Future Research Directions and Unaddressed Challenges

Development of Novel and Greener Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing polysubstituted pyridines, including 4-Chloro-2-(4-fluorophenyl)pyridine, remains a critical area of research. mdpi.com Traditional methods often rely on harsh reaction conditions, expensive catalysts, and generate significant waste. Future research should prioritize the development of "greener" synthetic routes.

One promising approach is the use of metal-free [3+3] annulation reactions. mdpi.com This strategy involves the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides to construct the pyridine (B92270) ring. mdpi.com This method offers several advantages, including mild reaction conditions, a broad substrate scope, and the avoidance of transition metal catalysts. mdpi.com Further research could focus on expanding the variety of starting materials and optimizing reaction conditions to improve yields and reduce byproducts.

Another avenue for greener synthesis involves microwave-assisted organic synthesis. This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. The condensation of (di)chlorocinnamic acid with substituted anilines using phosphorus trichloride (B1173362) under microwave irradiation has been shown to be an effective method for producing related chlorinated compounds. researchgate.net Adapting and optimizing this approach for the specific synthesis of this compound could lead to a more sustainable manufacturing process.

Deeper Mechanistic Investigations of Biological Activities at the Molecular Level

While various derivatives of this compound have demonstrated a range of biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research must delve deeper into how these compounds interact with their biological targets to exert their effects.

For instance, certain chlorinated N-arylcinnamamides have shown antibacterial activity. researchgate.netmdpi.com To move beyond simply identifying active compounds, it is crucial to elucidate the specific cellular pathways and molecular targets they disrupt in bacteria. This could involve techniques such as identifying bacterial enzyme inhibition, studying effects on cell membrane integrity, or investigating interference with nucleic acid or protein synthesis.

Similarly, in the context of anticancer research, where some pyridine derivatives have shown promise, it is essential to pinpoint the exact signaling pathways being modulated. nih.gov For example, if a compound induces apoptosis, further studies should aim to identify the specific pro- and anti-apoptotic proteins involved and how their expression or activity is altered. Understanding these molecular details is fundamental for rational drug design and the development of more potent and selective therapeutic agents.

Advanced Computational Design for Targeted Applications and Property Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new compounds. researchgate.net For this compound and its derivatives, advanced computational approaches can be employed to predict their properties and guide synthetic efforts.

Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of these molecules, providing insights into their stability and potential interaction sites. researchgate.net This information is valuable for designing derivatives with enhanced biological activity or improved physicochemical properties. Furthermore, in silico pharmacokinetic analyses can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the development process. researchgate.net

Molecular docking and dynamics simulations can be used to predict how these compounds bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of molecules with improved binding affinity and selectivity. For example, by modeling the interaction of this compound derivatives with the ATP-binding domain of a target kinase, researchers can design modifications to the molecule that enhance its inhibitory activity. nih.gov

Exploration of Emerging Biological Targets and Therapeutic Areas

The structural features of this compound make it a versatile scaffold for exploring a wide range of biological targets and therapeutic areas. While initial research may have focused on its antibacterial or anticancer potential, future investigations should broaden the scope to include other disease areas.

For example, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for a wide spectrum of therapeutic applications, including as antiallergic, antifungal, and anticonvulsant agents. researchgate.net Given that this compound can serve as a precursor to such compounds, exploring its potential in these and other neurological or inflammatory conditions is a logical next step.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(4-fluorophenyl)pyridine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the 4-fluorophenyl group to a pyridine precursor. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity . Yield optimization may require iterative adjustment of stoichiometry and inert atmosphere conditions.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. The 4-fluorophenyl group shows distinct aromatic splitting patterns, while pyridine protons exhibit downfield shifts due to electron-withdrawing effects .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, confirming the chloro and fluorophenyl substituents’ positions. Refinement protocols should prioritize R-factor minimization (<5%) and thermal parameter accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential inhalation hazards .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage : Store in airtight containers at –20°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:

  • Use isogenic cell lines to control genetic background effects.
  • Validate target engagement via biochemical assays (e.g., kinase inhibition IC₅₀) alongside cell viability (MTT assays).
  • Cross-reference with structural analogs (e.g., azaindole derivatives in microtubule studies) to identify substituent-dependent activity trends .

Q. What computational strategies are effective for predicting the binding modes of this compound in enzyme targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Parameterize the chloro and fluorophenyl groups for van der Waals and electrostatic contributions.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of predicted poses. Analyze RMSD/RMSF plots to identify critical binding residues .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities, prioritizing halogen-bond interactions with active-site residues .

Q. How can crystallographic data inform the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking, halogen bonds) that influence solubility. Modify substituents (e.g., –CF₃ for lipophilicity, –OH for solubility) while preserving packing efficiency .
  • Co-crystallization : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding pockets. Use SHELXL for refinement and PHENIX for model validation .

Q. What in vitro assays are suitable for evaluating the cytotoxic mechanisms of this compound analogs?

  • Methodological Answer :

  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activity kits to quantify programmed cell death .
  • Cell Cycle Analysis : Employ flow cytometry (propidium iodide staining) to identify G2/M arrest, indicative of microtubule disruption .
  • ER Stress Markers : Measure XBP1 splicing (qRT-PCR) and phosphorylated IRE1α levels (Western blot) to assess endoplasmic reticulum stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.